molecular formula C5HClF3NO2S B13625177 2-(2-Chloro-5-fluorothiazol-4-yl)-2,2-difluoroacetic acid

2-(2-Chloro-5-fluorothiazol-4-yl)-2,2-difluoroacetic acid

Cat. No.: B13625177
M. Wt: 231.58 g/mol
InChI Key: FUQQCMXSDIMXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-fluorothiazol-4-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with chlorine and fluorine atoms, as well as a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorothiazol-4-yl)-2,2-difluoroacetic acid typically involves the reaction of appropriate thiazole precursors with chlorinating and fluorinating agents. One common method involves the use of 2-chloro-5-fluorothiazole as a starting material, which is then reacted with difluoroacetic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research or commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorothiazol-4-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

2-(2-Chloro-5-fluorothiazol-4-yl)-2,2-difluoroacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorothiazol-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chloro-5-fluorothiazol-4-yl)-2,2-difluoroacetic acid include other thiazole derivatives with different substituents, such as:

Uniqueness

Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C5HClF3NO2S

Molecular Weight

231.58 g/mol

IUPAC Name

2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C5HClF3NO2S/c6-4-10-1(2(7)13-4)5(8,9)3(11)12/h(H,11,12)

InChI Key

FUQQCMXSDIMXGN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Cl)F)C(C(=O)O)(F)F

Origin of Product

United States

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